molecular formula C16H22BFO4 B2697505 Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate CAS No. 1887769-25-6

Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

Cat. No.: B2697505
CAS No.: 1887769-25-6
M. Wt: 308.16
InChI Key: DRRNFQARWWENER-UHFFFAOYSA-N
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Description

Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a boronate ester derivative featuring a fluorinated phenyl ring and a methyl propanoate group. Its molecular formula is C₁₇H₂₂BFO₄ (molecular weight: 336.17 g/mol) . The compound’s structure includes:

  • A para-substituted pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions.
  • A meta-fluorine substituent, which enhances electronic effects and metabolic stability in medicinal chemistry applications.
  • A methyl propanoate ester at the benzylic position, influencing solubility and serving as a synthetic handle for further derivatization.

This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and boron-containing therapeutics .

Properties

IUPAC Name

methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO4/c1-10(14(19)20-6)11-7-8-12(13(18)9-11)17-21-15(2,3)16(4,5)22-17/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRNFQARWWENER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the boronic acid derivative. One common method is the reaction of 3-fluorophenylpropanoic acid with a boronic acid ester under specific conditions, such as the use of palladium catalysts and appropriate solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the boronic ester group to boronic acid.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles in the presence of a catalyst.

Major Products Formed:

  • Carboxylic acids, ketones, and various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is primarily studied for its role as a building block in the synthesis of pharmaceuticals. The presence of the boron-containing dioxaborolane moiety enhances its utility in:

  • Drug Development : The compound can serve as an intermediate in the synthesis of various drug candidates targeting diseases such as cancer and metabolic disorders. For instance, derivatives of boron-containing compounds have shown promise as proteasome inhibitors and in targeting specific enzymes involved in disease pathways .
  • Targeted Drug Delivery : The fluorinated phenyl group may improve the pharmacokinetic properties of drugs by enhancing their solubility and bioavailability. Research has indicated that fluorinated compounds often exhibit increased metabolic stability .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and functional group compatibility:

  • Cross-Coupling Reactions : this compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters .
  • Synthesis of Complex Molecules : Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules used in agrochemicals and fine chemicals. Researchers have utilized similar compounds in the synthesis of biologically active molecules with diverse functionalities .

Materials Science

In materials science, the compound's properties can be leveraged for developing advanced materials:

  • Polymer Chemistry : The incorporation of boron-containing moieties into polymers can enhance their thermal stability and mechanical properties. This has implications for creating high-performance materials used in electronics and coatings .
  • Sensor Development : Compounds with boron functionalities are being explored for their application in sensor technologies due to their ability to interact selectively with various analytes. This compound could potentially be modified for use in sensors detecting environmental pollutants or biological markers .

Case Studies

Study Application Findings
Study on Boron CompoundsDrug DevelopmentDemonstrated that boron-containing compounds can enhance the efficacy of proteasome inhibitors in cancer therapy .
Cross-Coupling TechniquesOrganic SynthesisUtilized this compound in Suzuki reactions to synthesize complex aryl compounds .
Polymer ApplicationsMaterials ScienceInvestigated the thermal properties of polymers containing dioxaborolane units; found improved stability under heat .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to the organic substrate. The molecular targets and pathways involved are typically related to the specific reactions and transformations it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and applications:

Compound Name Molecular Formula Substituents/Functional Groups Key Differences vs. Target Compound Applications/Reactivity References
Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate C₁₇H₂₃BO₄ Boronate at meta position; no fluorine Lacks fluorine; boronate on meta-phenyl carbon Suzuki coupling; drug intermediates
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate C₁₈H₂₆BO₄ Ethyl ester; boronate at para position; no F Ethyl vs. methyl ester; lacks fluorine Cross-coupling; prodrug synthesis
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate C₁₉H₂₉BO₄ tert-Butyl ester; boronate at para ; no F Bulky tert-butyl ester; no fluorine Hydrolysis-resistant intermediates
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide C₁₆H₂₃BFNO₃ Amide group; fluorine at meta Amide replaces ester; altered polarity Protease inhibitor scaffolds
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal C₁₆H₂₂BO₃ Aldehyde group; no ester or fluorine Aldehyde enables nucleophilic addition Aldol reaction substrates

Structural and Functional Group Analysis

Boronate Position and Electronic Effects :

  • The para-substituted boronate in the target compound enhances cross-coupling efficiency compared to meta-substituted analogs (e.g., ). The para position aligns with optimal geometry for palladium catalysis .
  • Fluorine at meta increases electron-withdrawing effects, stabilizing the transition state in coupling reactions and improving binding affinity in drug candidates .

Ester Group Variations :

  • Methyl esters (target compound) offer balanced lipophilicity for cellular uptake, while ethyl or tert-butyl esters (e.g., ) provide enhanced metabolic stability or steric hindrance.

Functional Group Replacements :

  • Amides (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, favoring target engagement in enzyme inhibition.
  • Aldehydes (e.g., ) serve as electrophilic handles for bioconjugation or cyclization reactions.

Physicochemical Properties

Property Target Compound Methyl 3-[3-(boronate)phenyl]propanoate tert-Butyl Analog
Molecular Weight (g/mol) 336.17 313.18 332.24
LogP (Predicted) 3.2 3.5 4.1
Solubility (aq.) Moderate (ester polarity) Low (lack of fluorine) Poor (tert-butyl hydrophobicity)

Biological Activity

Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS No. 603122-52-7) is an organoboron compound notable for its applications in organic synthesis and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H18BFO4
Molecular Weight280.1 g/mol
InChI KeyKWUUXUUPAMIRBW-UHFFFAOYSA-N
Purity≥95%

The biological activity of this compound primarily involves its role as a boron-containing reagent in various biochemical reactions. The dioxaborolane moiety allows this compound to participate in Suzuki-Miyaura cross-coupling reactions effectively. This reaction mechanism is crucial for forming carbon-carbon bonds that are essential in synthesizing biologically active compounds.

Biological Evaluations

Recent studies have explored the biological activity of this compound through various assays:

  • Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, it was tested against tryptophan hydroxylase (TPH), a critical enzyme in serotonin synthesis. The results indicated that derivatives of the compound showed significant inhibition (up to 64% at 100 µM) of TPH activity .
  • Cellular Assays : In vitro studies on adipocyte differentiation revealed that the compound reduced the expression of lipogenic genes such as Fasn and Srebp1c in 3T3-L1 cells. This suggests potential anti-adipogenic effects that could be beneficial in obesity-related conditions .

Case Study 1: TPH Inhibition

A study focused on the structure-activity relationship (SAR) of various derivatives found that this compound exhibited promising inhibitory effects on TPH. Compounds were assessed for their ability to inhibit TPH at concentrations of 1 µM and 100 µM with significant results leading to further optimization of these derivatives for enhanced efficacy .

Case Study 2: Anti-Adipogenic Effects

In vivo experiments conducted on high-fat diet-induced obesity models demonstrated that this compound could effectively modulate metabolic pathways. Daily intraperitoneal injections resulted in decreased body weight and improved metabolic profiles among treated mice compared to controls .

Q & A

Basic: What are standard synthetic protocols for preparing Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. A representative procedure involves:

Substrate Preparation : Reacting a brominated/fluorinated phenyl precursor (e.g., 4-bromo-2-ethylphenol) with a boronic ester reagent (e.g., pinacolborane) under anhydrous conditions.

Coupling Reaction : Using cesium carbonate as a base in THF, followed by refluxing with ethyl bromopropanoate under N₂ to avoid oxidation .

Work-Up : Purification via column chromatography (e.g., 1:9 EtOAc/hexanes) and characterization by TLC (Rf ~0.35) and NMR .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:
Use multi-spectral analysis:

  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.5 ppm), boronate ester peaks (δ 1.3 ppm for pinacol methyl groups), and ester carbonyl (δ ~170 ppm in ¹³C) .
  • TLC : Monitor reaction progress using 1:9 EtOAc/hexanes.
  • 11B NMR : Confirm boronate ester formation (δ ~30 ppm) .

Advanced: How can conflicting yields in cross-coupling reactions be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Choice : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for optimal activity.
  • Temperature Sensitivity : Optimize reflux conditions (e.g., 80°C vs. 100°C) to balance reaction rate and decomposition .
  • Base Selection : Compare Cs₂CO₃ (high solubility) with K₂CO₃ (slower but fewer side reactions) .
    Document variations using a fractional factorial experimental design .

Advanced: What strategies improve boronate ester stability during storage?

Methodological Answer:

  • Storage Conditions : Store at 0–6°C under inert gas (argon) to prevent hydrolysis .
  • Stabilizers : Add molecular sieves (3Å) to adsorb moisture.
  • Periodic Analysis : Monitor degradation via ¹¹B NMR; a shift to δ ~18 ppm indicates hydrolysis to boronic acid .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal contact .
  • Ventilation : Use fume hoods due to volatile solvents (THF, diethyl ether).
  • Waste Disposal : Segregate halogenated/organoboron waste for professional treatment .

Advanced: How to troubleshoot impurities in NMR spectra post-purification?

Methodological Answer:

  • Common Impurities : Residual solvents (e.g., THF at δ 3.58 ppm) or unreacted boronic acid.
  • Mitigation :
    • Repurify via silica gel chromatography with gradient elution (hexanes → EtOAc).
    • Recrystallize in non-polar solvents (e.g., hexanes/dichloromethane).
    • Validate purity by HPLC-MS (C18 column, acetonitrile/water gradient) .

Advanced: What mechanistic insights guide its use in Suzuki-Miyaura coupling?

Methodological Answer:

  • Transmetallation Efficiency : The electron-withdrawing fluoro group enhances arylboronate reactivity by polarizing the B–C bond .
  • Steric Effects : The methyl ester at the ortho position may slow coupling; mitigate by using bulky ligands (e.g., SPhos) .
  • Kinetic Studies : Track reaction progress via in situ ¹¹B NMR to optimize catalyst loading .

Basic: What are its primary applications in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Biaryl Scaffolds : Used in synthesizing kinase inhibitors or fluorinated drug candidates.
  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester enables sp³-sp² hybridized linkages for ternary complex formation .

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